ethyl 3-amino-1-(2-nitrophenyl)-1H-benzo[f]chromene-2-carboxylate
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Overview
Description
Ethyl 3-amino-1-(2-nitrophenyl)-1H-benzo[f]chromene-2-carboxylate is a complex organic compound that belongs to the family of benzochromenes. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties. The structure of this compound includes a benzo[f]chromene core, which is fused with a nitrophenyl group and an amino group, making it a unique molecule with significant chemical and biological interest.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-1-(2-nitrophenyl)-1H-benzo[f]chromene-2-carboxylate typically involves a multi-step process. One common method involves the reaction of naphthalene-2,7-diol with a mixture of 2-nitrobenzaldehyde and ethyl cyanoacetate in the presence of a base such as piperidine in ethanol. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the benzochromene core .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-1-(2-nitrophenyl)-1H-benzo[f]chromene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base.
Cyclization: Acidic or basic conditions to facilitate ring closure.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could produce a variety of substituted benzochromenes.
Scientific Research Applications
Ethyl 3-amino-1-(2-nitrophenyl)-1H-benzo[f]chromene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial, antileishmanial, and antioxidant activities.
Biological Research: The compound’s interactions with biological targets, such as enzymes and receptors, are of interest for drug discovery and development.
Industrial Applications:
Mechanism of Action
The mechanism of action of ethyl 3-amino-1-(2-nitrophenyl)-1H-benzo[f]chromene-2-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the amino group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-1-(4-chlorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate
- 2-Aminothiazole-4-carboxylate Schiff bases
Uniqueness
Ethyl 3-amino-1-(2-nitrophenyl)-1H-benzo[f]chromene-2-carboxylate is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable molecule for studying specific chemical and biological interactions.
Properties
IUPAC Name |
ethyl 3-amino-1-(2-nitrophenyl)-1H-benzo[f]chromene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5/c1-2-28-22(25)20-19(15-9-5-6-10-16(15)24(26)27)18-14-8-4-3-7-13(14)11-12-17(18)29-21(20)23/h3-12,19H,2,23H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJADIBFJXPQLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=CC=C3[N+](=O)[O-])C4=CC=CC=C4C=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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